1-Chloropropane-1-sulfonyl chloride

Overview

Description

1-Chloropropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H6Cl2O2S. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds. The compound is known for its reactivity due to the presence of both a sulfonyl chloride and a chloro group, making it a valuable reagent in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropropane-1-sulfonyl chloride can be synthesized through the chlorination of propane-1-sulfonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{CH3CH2CH2SO2H} + \text{SOCl2} \rightarrow \text{CH3CH2CH2SO2Cl} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of this compound can yield sulfonic acids or sulfonates, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products:

Nucleophilic Substitution: Sulfonamides, sulfonates, and other derivatives.

Reduction: Sulfonyl hydrides.

Oxidation: Sulfonic acids or sulfonates.

Scientific Research Applications

1-Chloropropane-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting sulfonamide-sensitive enzymes.

Industry: The compound is used in the production of specialty chemicals, including surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-chloropropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

1-Chloropropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.

Ethanesulfonyl chloride (C2H5SO2Cl): Similar to methanesulfonyl chloride but with an additional carbon atom, affecting its reactivity and solubility.

Trifluoromethanesulfonyl chloride (CF3SO2Cl): A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group, making it useful in specific synthetic applications.

The uniqueness of this compound lies in its combination of a chloro group and a sulfonyl chloride group, providing a balance of reactivity and stability that is advantageous in various chemical transformations.

Biological Activity

1-Chloropropane-1-sulfonyl chloride, also known as chloropropanesulfonyl chloride, is a sulfonyl chloride compound with significant relevance in organic synthesis and potential biological applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

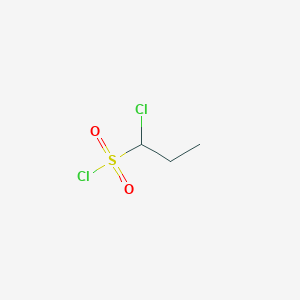

This compound has the following chemical structure:

- Molecular Formula : C₃H₇ClO₂S

- Molecular Weight : 142.61 g/mol

- Boiling Point : Approximately 110-112 °C at 1 mm Hg

This compound features a chlorine atom attached to a propyl group, which is further bonded to a sulfonyl chloride functional group. The presence of the sulfonyl group makes it a reactive intermediate in various chemical reactions, particularly in the synthesis of sulfinamides and other derivatives.

Synthesis Methods

Several methods have been documented for synthesizing this compound. Typically, it is produced through the reaction of cyclic thioketones with inorganic chlorides under controlled conditions. For instance, one method involves heating 1,3-propanesultone with phosphorus pentachloride in the presence of dimethylformamide, yielding high purity and yield rates .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various sulfonyl chlorides, including this compound. In vitro assays have demonstrated that compounds containing sulfonyl chloride groups exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives showed moderate activity against liver (WRL-68) and colon (Caco2) cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | WRL-68 | Not specified |

| Acrifoline (related compound) | MCF-7 | 0.075 |

| Chlorospermine A | PC-3 | 5.7 |

These results suggest that while specific derivatives may show enhanced activity, the biological effects of this compound itself require further investigation to establish its efficacy.

The mechanism by which sulfonyl chlorides exert their biological effects often involves nucleophilic attack by cellular components on the electrophilic sulfur atom. This can lead to the formation of sulfinamides or sulfonamides, which may possess distinct pharmacological properties .

Genotoxicity and Carcinogenicity Assessments

A study evaluating the genotoxicity and carcinogenic potential of various sulfonyl chlorides indicated that structural alerts associated with these compounds could predict their biological activity. While specific data on this compound was limited, related compounds were assessed for their potential carcinogenic effects using computational models .

Antiproliferative Activity

In another study focusing on dual-targeted inhibitors, compounds similar to this compound were evaluated for their antiproliferative activities against cancer cell lines such as A549 and HCT116. The findings highlighted that structural modifications could significantly influence biological outcomes, suggesting that derivatives of sulfonyl chlorides may serve as lead compounds for further drug development .

Properties

IUPAC Name |

1-chloropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVQQOCNGMMKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292543 | |

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-67-0 | |

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.